Structural Differentiation: C3 Methyl Substituent vs. Des‑Methyl Analog (Methyl 4‑Oxopent‑2‑enoate)
The target compound bears a methyl group at the C3 position, whereas methyl 4‑oxopent‑2‑enoate (CAS 4188‑88‑9) lacks this substituent . This structural difference introduces steric hindrance (A‑value ~1.7 kcal/mol) and creates a prochiral center, which is absent in the des‑methyl analog. The additional CH₃ group increases molecular weight by 14.02 g/mol (128.13 → 142.15) and alters the electron density at the β‑carbon, affecting nucleophilic addition rates and regioselectivity .
| Evidence Dimension | Presence of C3 methyl substituent |
|---|---|
| Target Compound Data | Methyl 3-methyl-4-oxopent-2-enoate, MW 142.15 g/mol, with C3 methyl (A‑value ~1.7 kcal/mol steric bulk) |
| Comparator Or Baseline | Methyl 4-oxopent-2-enoate (CAS 4188-88-9), MW 128.13 g/mol, no C3 substituent |
| Quantified Difference | ΔMW = +14.02 g/mol; steric A‑value increment ≈1.7 kcal/mol at C3 |
| Conditions | Structural comparison based on molecular formula and conformational analysis |
Why This Matters
The presence of the C3 methyl group enables stereoselective transformations that are impossible with the des‑methyl analog, making it a prerequisite for asymmetric synthesis applications.
